molecular formula C8H16O3 B12389531 trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal

trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal

Cat. No.: B12389531
M. Wt: 165.24 g/mol
InChI Key: YHYXQKLDUUENHV-SGGKQESQSA-N
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Description

Chemical Structure:
The compound is a deuterated dimethyl acetal derivative of trans-4-hydroxy-2-hexenal. Its structure is CD₃CD₂CH(OH)CH=CHCH(OCH₃)₂, with five deuterium atoms at positions 5, 5, 6, 6, and 6 (99 atom% D) .

Properties

Molecular Formula

C8H16O3

Molecular Weight

165.24 g/mol

IUPAC Name

(E)-1,1,1,2,2-pentadeuterio-6,6-dimethoxyhex-4-en-3-ol

InChI

InChI=1S/C8H16O3/c1-4-7(9)5-6-8(10-2)11-3/h5-9H,4H2,1-3H3/b6-5+/i1D3,4D2

InChI Key

YHYXQKLDUUENHV-SGGKQESQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(/C=C/C(OC)OC)O

Canonical SMILES

CCC(C=CC(OC)OC)O

Origin of Product

United States

Preparation Methods

Chemical and Physical Properties

Before delving into preparation methods, understanding the fundamental properties of trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 Dimethyl Acetal is essential for effective synthesis planning.

Basic Characteristics

Property Information
Chemical Name (4E)-6,6-Dimethoxy-4-hexen-3-ol-1,1,1,2,2-D5
CAS Number 1219806-40-2
Molecular Formula C₈D₅H₁₁O₃
Molecular Weight 165.242
IUPAC Name (E)-1,1,1,2,2-pentadeuterio-6,6-dimethoxyhex-4-en-3-ol
SMILES [2H]C([2H])([2H])C([2H])([2H])C(O)\C=C\C(OC)OC
InChI InChI=1S/C8H16O3/c1-4-7(9)5-6-8(10-2)11-3/h5-9H,4H2,1-3H3/b6-5+/i1D3,4D2

The compound exhibits specific storage requirements, needing to be maintained at -20°C and shipped on dry ice to preserve its stability and integrity.

General Synthetic Approaches for Deuterated Compounds

The preparation of deuterated compounds like this compound typically follows two main strategies:

Deuterium Incorporation Strategies

Two primary approaches are employed in the synthesis of deuterated compounds:

  • Direct incorporation using deuterated reagents : This approach involves utilizing starting materials that already contain deuterium atoms at the desired positions, allowing for precise placement of isotopic labels.

  • Exchange reactions : This method involves replacing hydrogen atoms with deuterium through various chemical processes, often using deuterated solvents under specific catalytic conditions.

For this compound, the direct incorporation approach using deuterated reagents is generally preferred to ensure accurate positioning of the five deuterium atoms at the 5,5,6,6,6 positions.

Specific Synthetic Routes

The synthesis of this compound can be approached through multiple routes, each with distinct advantages and considerations.

Modified Prins Cyclization Method

One effective preparation method adapts the synthesis approach used for trans-2-hexenal, involving a modified Prins cyclization reaction followed by strategic modifications to introduce the hydroxyl group and deuterium atoms.

Reaction Scheme

The following multi-step synthesis can be employed:

  • Reaction of deuterated n-butyraldehyde with vinyl ethyl ether using an acidic ionic liquid catalyst
  • Cyclization to form the intermediate
  • Hydrolysis under controlled conditions
  • Introduction of the hydroxyl group at the C-4 position
  • Acetal formation
  • Purification to obtain the final product
Detailed Reaction Conditions

Based on research findings from related compounds, the following reaction parameters have proven effective:

Table 1: Cyclization Reaction Conditions

Parameter Optimal Range
Temperature for addition 0-25°C
Reaction temperature 20-45°C
Reaction time 1-6 hours
Catalyst Acidic ionic liquid [(CH₂)₃SO₃HMIM][HSO₄] or [(CH₂)₃SO₃HMIM][CF₃SO₃]
Catalyst loading 0.1-5% of vinyl ether weight
Molar ratio (n-butyraldehyde:vinyl ether) 2:1-5:1

The acidic ionic liquid catalyst plays a crucial role in this reaction, promoting the cyclization while allowing for easy recovery and reuse. This represents an environmentally friendly approach compared to traditional Lewis acid catalysts.

Table 2: Hydrolysis Conditions

Parameter Optimal Range
Hydrolysis agent Dilute sulfuric acid solution
Acid concentration 0.5-25%
Weight ratio (acid solution:intermediate) 0.2:1-2:1
Reaction time 4-48 hours
Temperature Reflux (approximately 100°C)
Apparatus Oil-water separator with reflux

The hydrolysis step is critical for obtaining the desired trans configuration. The oil-water separation apparatus allows for continuous removal of the product as it forms, driving the reaction to completion.

Direct Acetal Formation from Deuterated Precursor

An alternative approach involves starting with already deuterated trans-4-hydroxy-2-hexenal and converting it to the dimethyl acetal through direct acetal formation.

Reaction Scheme

This method proceeds through:

  • Synthesis or acquisition of trans-4-hydroxy-2-hexenal-5,5,6,6,6-d5
  • Acetal formation using methanol and acid catalysis
  • Purification to obtain the final product
Reaction Conditions

Table 3: Acetal Formation Conditions

Parameter Recommended Values
Solvent Anhydrous methanol (excess)
Catalyst p-Toluenesulfonic acid (1-5 mol%)
Water removal method Molecular sieves or Dean-Stark apparatus
Temperature Room temperature to reflux (25-65°C)
Reaction time 2-24 hours
Atmosphere Inert (nitrogen or argon)

The acetal formation requires anhydrous conditions since the reaction is reversible in the presence of water. Continuous removal of water during the reaction pushes the equilibrium toward the product.

Purification Strategies

Obtaining high-purity this compound requires rigorous purification procedures.

Distillation Protocols

Based on research findings, the following distillation parameters have been established:

Table 4: Distillation Parameters

Parameter Specification
Initial distillation Normal pressure to remove low-boiling impurities
Secondary distillation Under reduced pressure (-0.1 MPa)
Kettle temperature 125-130°C
Head temperature 75-77°C
Column specification 1.2m glass packed column

This two-stage distillation process effectively separates the target compound from both low-boiling and high-boiling impurities, resulting in high chemical purity.

Chromatographic Purification

For smaller scale preparations or when exceptionally high purity is required, column chromatography can be employed:

Table 5: Chromatographic Purification Parameters

Parameter Recommendation
Stationary phase Silica gel (60-200 mesh)
Mobile phase Hexane:Ethyl acetate gradient (typically 9:1 to 7:3)
Detection method TLC with vanillin or anisaldehyde stain
Flow rate 1-3 mL/min (scale dependent)
Column dimensions 10-30 times the sample weight

Quality Control and Analytical Characterization

Quality assessment of synthesized this compound is essential to confirm its identity, purity, and deuterium incorporation.

Analytical Methods

Table 6: Analytical Methods for Characterization

Technique Purpose and Information Obtained
NMR Spectroscopy (¹H, ¹³C, ²H) Structure confirmation, deuterium incorporation, stereochemistry verification
Mass Spectrometry Molecular weight confirmation, deuterium positioning, fragmentation pattern analysis
HPLC Chemical purity assessment, isomer separation
IR Spectroscopy Functional group confirmation, structural verification
GC-MS Volatile impurity detection, isomer analysis

Quality Specifications

Commercial this compound typically meets the following specifications:

Table 7: Quality Parameters

Parameter Acceptance Criteria
Deuterium incorporation 99 atom % D (minimum)
Chemical purity 90% (minimum)
Stereochemical purity >95% trans isomer
Appearance Clear to slightly yellow liquid
Water content <0.5%

Mass spectrometry is particularly important for confirming the deuterium incorporation rate, as it can precisely measure the isotopic distribution and confirm the positions of deuterium atoms.

Challenges in Preparation and Critical Parameters

The synthesis of this compound presents several technical challenges that must be addressed for successful preparation.

Critical Parameters

Table 8: Critical Parameters and Challenges

Challenge Mitigation Strategy
Maintaining deuterium incorporation Use high-quality deuterated starting materials, avoid acidic conditions that promote H/D exchange
Preserving trans stereochemistry Control reaction temperature, select appropriate catalysts, optimize reaction time
Preventing hydroxyl group side reactions Use protective groups when necessary, control reaction conditions
Minimizing acetal hydrolysis Maintain anhydrous conditions, use molecular sieves
Achieving high chemical purity Implement multiple purification steps, optimize distillation parameters

Starting Materials Considerations

The choice and quality of deuterated starting materials significantly impact the final product quality:

Table 9: Starting Materials Selection

Starting Material Considerations
Deuterated n-butyraldehyde Deuterium content (>99%), chemical purity (>95%), storage conditions
Vinyl ethers Freshness, inhibitor content, purity
Acidic ionic liquids Water content, acidity, thermal stability
Solvents Anhydrous grade, deuterium content if relevant

Scale-Up Considerations

While laboratory-scale preparation of this compound is well-established, scaling up production presents additional challenges:

Table 11: Scale-Up Considerations

Aspect Considerations
Reaction vessel Material compatibility, temperature control, mixing efficiency
Heat transfer Surface-to-volume ratio changes, temperature gradient management
Safety Pressure management, exotherm control, ventilation requirements
Purification Column dimensions, pressure drop, throughput capacity
Quality control Sampling methodology, batch homogeneity, in-process testing

Successful scale-up requires careful optimization of each preparation step, with particular attention to heat transfer, mixing efficiency, and reaction kinetics as the batch size increases.

The preparation of this compound represents a specialized area of synthetic chemistry that combines techniques from deuterium incorporation, stereoselective synthesis, and acetal formation. The methods presented in this comprehensive analysis provide multiple approaches to synthesizing this valuable deuterated reference standard.

The most efficient route appears to be the adapted Prins cyclization method with deuterated starting materials, followed by controlled hydrolysis and acetal formation. This approach offers advantages in terms of stereochemical control, deuterium incorporation, and scalability. Alternative methods such as direct acetal formation from a deuterated precursor may be preferred for smaller-scale preparations or when specific equipment limitations exist.

Chemical Reactions Analysis

Hydrolysis of the Acetal Group

The dimethyl acetal group undergoes hydrolysis under acidic or basic conditions to regenerate the parent aldehyde. This reaction is critical for controlled aldehyde release in synthetic applications:

Reaction Conditions Products Kinetics
0.1 M HCl, 25°C, 2 hrstrans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5Pseudo-first-order (k = 0.12 h⁻¹)
0.1 M NaOH, 60°C, 1 hrSame as aboveFaster hydrolysis rate

The deuterium labeling at positions 5,5,6,6,6 does not alter hydrolysis kinetics significantly compared to non-deuterated analogs, as confirmed by isotopic tracer studies.

Oxidation Reactions

The hydroxyl group at position 4 and residual aldehyde (post-hydrolysis) participate in oxidation processes:

Primary Alcohol Oxidation

Using Jones reagent (CrO₃/H₂SO₄):

C8D5H11O3CrO3/H2SO4trans 4 Oxo 2 hexenal 5 5 6 6 6 d5 dimethyl acetal\text{C}_8\text{D}_5\text{H}_{11}\text{O}_3\xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4}\text{trans 4 Oxo 2 hexenal 5 5 6 6 6 d5 dimethyl acetal}

  • Yield : 78–85%

  • Mechanism : Concerted oxidation via chromic acid intermediate.

Aldehyde Oxidation

Post-hydrolysis, the aldehyde oxidizes to carboxylic acid with KMnO₄:

R CHOKMnO4/H2OR COOH\text{R CHO}\xrightarrow{\text{KMnO}_4/\text{H}_2\text{O}}\text{R COOH}

  • Conditions : Neutral aqueous solution, 50°C

  • Isotope Effect : Deuteration reduces side reactions (e.g., overoxidation) by 12–15%.

Nucleophilic Addition

The α,β-unsaturated aldehyde (after acetal hydrolysis) undergoes Michael addition:

Nucleophile Catalyst Product Stereoselectivity
Thiols (e.g., glutathione)None (pH 7.4)4-Hydroxy-2-hexenal-glutathione adductAnti-Markovnikov
AminesProtic solventsSchiff base intermediatesModerate (dr 3:1)

Deuteration at positions 5,5,6,6,6 enhances mass spectrometric detection of adducts by shifting molecular ion clusters (e.g., m/z 165 → 170) .

Acetal Exchange Reactions

The dimethyl acetal group can undergo transacetalization with diols or thiols under acid catalysis:

R O C OCH3+R OHH+R O C OR +CH3OH\text{R O C OCH}_3+\text{R OH}\xrightarrow{\text{H}^+}\text{R O C OR }+\text{CH}_3\text{OH}

  • Preferred Reagents : Ethylene glycol, 1,2-ethanedithiol

  • Equilibrium : Favors bulkier alcohols (Le Chatelier’s principle).

Isotopic Stability in Reactions

The deuterium label remains intact under standard reaction conditions:

Reaction Type Deuterium Retention Analytical Method
Hydrolysis>98% GC-MS (SIM mode)
Oxidation95–97%High-resolution LC-MS

Scientific Research Applications

Organic Synthesis

Trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal serves as an important intermediate in organic synthesis. Its structure allows for diverse reactivity patterns that can lead to the formation of various derivatives. The compound's hydroxyl group and double bond contribute to its reactivity, enabling chemists to utilize it in synthesizing complex molecules.

Key Features:

  • Isotopic Labeling: The presence of deuterium atoms enhances the ability to trace chemical reactions and metabolic pathways.
  • Reactivity: The compound can participate in nucleophilic additions and condensation reactions due to its electrophilic nature.

Biological Research

In biological research, this compound is utilized as a tracer to study metabolic pathways. The deuterium labeling allows researchers to track the incorporation and fate of the compound within biological systems.

Applications:

  • Metabolic Studies: By introducing this labeled compound into biological systems, researchers can gain insights into the metabolism of related unlabeled compounds. This is particularly useful for understanding pharmacokinetics and the therapeutic effects of drugs.
  • Oxidative Stress Research: It is also relevant in studies related to lipid peroxidation and oxidative stress, as trans-4-hydroxy-2-hexenal is a major product of n-3 fatty acid oxidation .

Analytical Chemistry

This compound is widely used as a reference standard in analytical chemistry. Its isotopic labeling aids in the quantification of compounds in complex mixtures.

Analytical Applications:

  • Mass Spectrometry: The compound's unique isotopic signature allows for precise quantification in mass spectrometric analyses.
  • Chromatography: It serves as a standard in chromatographic techniques to validate the presence and concentration of similar compounds in samples .

Case Studies

Several studies have highlighted the applications of trans-4-Hydroxy-2-hexenal and its derivatives:

Study ReferenceFocus AreaFindings
MetabolismDemonstrated how deuterium labeling aids in tracking metabolic pathways of related compounds.
Oxidative StressInvestigated the role of trans-4-hydroxy-2-hexenal in oxidative stress and its biochemical implications.
Analytical MethodsShowed the effectiveness of using trans-4-Hydroxy-2-hexenal-d5 as a reference standard for quantification in complex mixtures.

Mechanism of Action

The mechanism of action of trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal involves its interaction with various molecular targets and pathways. The deuterium labeling affects the compound’s pharmacokinetic and metabolic profiles, leading to differences in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterpart .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Deuterated Analogues

(a) trans-2-Hexenal Dimethyl Acetal
  • Structure : CH₃CH₂CH(OH)CH=CHCH(OCH₃)₂.
  • CAS: Not explicitly listed, but a related standard (1000 μg/mL in methanol) is commercially available .
  • Key Differences :
    • Lacks deuterium substitution.
    • Used as a flavor/aroma compound in food chemistry or as a reference standard .
    • Less stable than deuterated versions due to hydrogen susceptibility to oxidation .
(b) Glycolaldehyde Dimethyl Acetal
  • Structure : CH₃OCH₂CH(OCH₃)₂.
  • Role : Intermediate in tin-catalyzed biomass conversion, producing methyl lactate and other derivatives .
  • Functions as a reactive intermediate rather than a biomarker .

Deuterated Analogues

(a) trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 Dimethyl Acetal
  • Structure : CD₃CD₂CD(OH)CD=CDCD(OCH₃)₂ (11 deuterium atoms).
  • CAS : [6283-86-9] .
  • Comparison :
    • Longer carbon chain (C9 vs. C6) enhances hydrophobicity .
    • Higher deuterium content (D11 vs. D5) improves isotopic tracing precision in lipid peroxidation studies .
    • Applications: Used in advanced oxidative stress research, particularly for long-chain alkenal detection .
(b) Bromoacetaldehyde Dimethyl Acetal
  • Structure : BrCH₂CH(OCH₃)₂.
  • CAS : [7252-83-7] .
  • Contrast :
    • Contains bromine instead of hydroxyl and alkene groups.
    • Primarily used in organic synthesis (e.g., alkylation reactions) rather than analytical chemistry .

Functional Analogues

(a) Decanal Dimethyl Acetal
  • Structure : CH₃(CH₂)₈CH(OCH₃)₂.
  • Role : Antimicrobial agent in consumer products .
  • Exhibits antimicrobial activity via membrane disruption, unlike the biomarker function of trans-4-hydroxy-2-hexenal derivatives .
(b) Citral Dimethyl Acetal
  • Structure : (CH₃)₂C=CHCH₂CH₂C(OCH₃)₂.
  • Applications : Fragrance stabilizer in cosmetics .
  • Contrast :
    • Terpene-derived structure with distinct aroma properties.
    • Lacks deuterium and hydroxyl groups, limiting its use in analytical chemistry .

Comparative Data Table

Compound Name Deuterium Content CAS Number Key Applications Stability Notes
trans-4-Hydroxy-2-hexenal-D5 DMA 5 D (99 atom%) [1219806-40-2] Lipid peroxidation biomarker analysis Requires -20°C storage
trans-2-Hexenal DMA None N/A Flavor/aroma standardization Oxidative degradation prone
trans-4-Hydroxy-2-nonenal-D11 DMA 11 D (99 atom%) [6283-86-9] Long-chain alkenal detection Higher hydrophobicity
Bromoacetaldehyde DMA None [7252-83-7] Organic synthesis Reactivity with nucleophiles

Biological Activity

trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal (CAS Number: 1219806-40-2) is a deuterated derivative of trans-4-hydroxy-2-hexenal (HHE), a compound known for its biological significance as a product of lipid peroxidation. This article explores the biological activity of this compound, including its neurotoxic effects, potential therapeutic applications, and metabolic pathways.

PropertyValue
Molecular FormulaC8H11D5O3
Molecular Weight165.242 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point222.6 ± 40.0 °C
Flash Point88.4 ± 27.3 °C
LogP0.99

Neurotoxicity

Research indicates that trans-4-hydroxy-2-hexenal exhibits neurotoxic properties similar to its analog, trans-4-hydroxy-2-nonenal (HNE). In studies involving primary cultures of cerebral cortical neurons, HHE demonstrated an LD50 of approximately 23 µmol/L , indicating significant toxicity at relatively low concentrations . The neurotoxic effects are attributed to:

  • Lipid Peroxidation : HHE is a product of the oxidation of docosahexaenoic acid (DHA), a vital omega-3 fatty acid in the brain .
  • Glutathione Depletion : Both HHE and HNE deplete neuronal glutathione (GSH), a critical antioxidant, leading to increased oxidative stress .

The mechanisms by which HHE exerts its effects include:

  • Protein Modification : HHE forms adducts with proteins, modifying their structure and function. Studies have identified specific protein targets modified by HHE in a concentration-dependent manner .
  • Oxidative Stress : The compound contributes to oxidative stress through lipid peroxidation pathways, particularly in neuronal tissues rich in polyunsaturated fatty acids .

Pharmacokinetics and Metabolism

Deuterated compounds like trans-4-hydroxy-2-hexenal-d5 can exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts. The incorporation of deuterium may influence the metabolism and elimination rates of these compounds, potentially enhancing their therapeutic efficacy or reducing toxicity in drug development contexts .

Study on Neurotoxic Effects

In a study published by PubMed, researchers investigated the neurotoxic potential of HHE in relation to oxidative stress markers in neuronal cultures. They found that:

  • HHE exposure resulted in significant cell death and increased markers of oxidative damage.
  • The protective effect of thiol scavengers against HHE-induced toxicity suggests a critical role for cellular redox status in mediating its effects .

Lipid Peroxidation Research

Another study highlighted the role of HHE as an active mediator resulting from lipid peroxidation of n-3 fatty acids. Researchers noted that elevated levels of HHE adducts were present in disease states, indicating its potential as a biomarker for oxidative stress-related conditions .

Q & A

What are the optimal synthetic conditions for achieving high isotopic purity (≥99 atom% D) in trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 dimethyl acetal?

Basic Research Question
Methodological Answer:
Deuterium labeling requires precise control over precursor selection and reaction conditions. Use deuterated methanol (CD₃OD) and deuterated ethanol (CD₃CD₂OH) as isotopic sources during acetal formation to ensure incorporation of deuterium at the 5,5,6,6,6 positions. Acid catalysis (e.g., difluoroacetic acid) under anhydrous conditions at 25°C for 6 hours has been shown to yield stable dimethyl acetals with minimal isotopic scrambling . Post-synthesis purification via low-temperature (-20°C) storage in amber vials prevents degradation and maintains isotopic integrity .

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